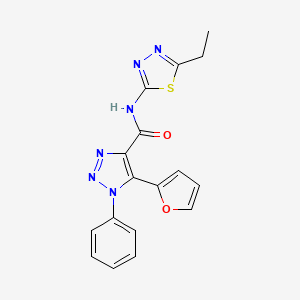

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O2S/c1-2-13-19-21-17(26-13)18-16(24)14-15(12-9-6-10-25-12)23(22-20-14)11-7-4-3-5-8-11/h3-10H,2H2,1H3,(H,18,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHKNBVCWWCPIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound has a complex structure that includes a thiadiazole ring and a triazole moiety. The presence of these heterocycles is often associated with various pharmacological activities. Below is the molecular formula and structural representation:

| Property | Details |

|---|---|

| Molecular Formula | C17H16N4O2S |

| Molecular Weight | 344.39 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole and triazole exhibit promising anticancer properties. The compound was evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

- MCF-7 Breast Cancer Cells : The compound showed significant cytotoxicity with an IC50 value of approximately 12.5 µM, indicating its potential as an anticancer agent against breast cancer cells .

- HepG2 Liver Cancer Cells : Another study reported an IC50 value of 3.13 µM for HepG2 cells, suggesting enhanced potency compared to standard chemotherapeutics .

Antimicrobial Activity

The antimicrobial potential of the compound has been assessed against a variety of bacterial and fungal strains.

Research Findings

- Bacterial Activity : The compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values ranged from 20–28 µg/mL against Staphylococcus aureus and Escherichia coli .

- Fungal Activity : It also demonstrated antifungal activity with MIC values comparable to those of established antifungal agents like fluconazole .

Antioxidant Activity

The antioxidant potential of the compound was evaluated through various assays that measure the ability to scavenge free radicals.

Findings

Studies indicated that the compound possesses significant antioxidant activity, which may contribute to its overall therapeutic profile by mitigating oxidative stress in cells .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Biological Activity |

|---|---|

| Thiadiazole Ring | Enhances antimicrobial properties |

| Triazole Moiety | Increases anticancer activity |

| Furan Group | Contributes to antioxidant effects |

Scientific Research Applications

Introduction to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

The compound This compound is a complex heterocyclic molecule that combines several pharmacologically active scaffolds, including the 1,3,4-thiadiazole, furan, and triazole rings. This combination of rings often results in compounds with significant biological activity, making them of interest for various applications in medicinal chemistry.

Antimicrobial and Antifungal Activities

Compounds with similar structures, incorporating 1,3,4-thiadiazole and triazole rings, have shown promising antimicrobial and antifungal activities. The presence of these rings often enhances the compound's ability to interact with biological targets, such as enzymes or receptors, which are crucial for microbial survival.

Anticancer Activities

The integration of furan and 1,3,4-thiadiazole rings in a molecule can lead to enhanced anticancer activity. Studies have shown that compounds with these scaffolds can exhibit potent cytotoxic effects against various cancer cell lines by inhibiting key enzymes or signaling pathways involved in cancer progression .

Pharmacological Significance of Triazole Scaffold

Triazole derivatives have been extensively studied for their chemotherapeutic values, including antiviral, antibacterial, and anticancer activities . The presence of a triazole ring in the compound of interest could contribute to its potential pharmacological applications.

Case Studies and Research Findings

- Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents by targeting various pathways critical for cancer cell proliferation .

- Antimicrobial Activity : The combination of 1,3,4-thiadiazole and triazole rings often results in compounds with effective antimicrobial properties, making them candidates for developing new antimicrobial drugs.

Data Tables

Unfortunately, specific data tables for This compound are not available due to the lack of detailed studies on this exact compound. However, related compounds can provide insights into potential applications:

| Compound Features | Biological Activity | Potential Applications |

|---|---|---|

| 1,3,4-Thiadiazole & Triazole Rings | Antimicrobial, Anticancer | Drug Development for Infections and Cancer |

| Furan Ring Integration | Enhanced Anticancer Activity | Targeted Cancer Therapies |

| Triazole Scaffold | Chemotherapeutic Values | Antiviral, Antibacterial Drugs |

Q & A

Q. Methodological Approach

- Dose-Response Repetition : Conduct 3 independent assays to confirm IC₅₀ consistency .

- Orthogonal Assays : Validate antimicrobial activity with LIVE/DEAD staining alongside MIC .

- Meta-Analysis : Compare data across analogs (e.g., furan vs. thiophene derivatives) to identify trends .

What computational tools are recommended for predicting the drug-likeness of this compound?

Advanced Research Question

- ADMET Prediction : Use SwissADME to assess BBB permeability (score: 0.03) and CYP450 inhibition .

- Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to EGFR .

- QSAR Models : Apply 2D descriptors (e.g., AlogP, topological polar surface area) to predict activity cliffs .

What challenges arise during scale-up synthesis, and how are they mitigated?

Advanced Research Question

Key issues and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.